2-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Description

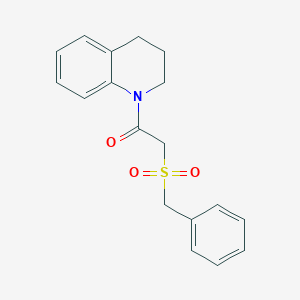

2-(Benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a hybrid organic compound featuring a 3,4-dihydroquinoline scaffold linked to a benzylsulfonyl-substituted ethanone moiety. The benzylsulfonyl group introduces strong electron-withdrawing characteristics, likely enhancing metabolic stability and influencing solubility and permeability .

Properties

IUPAC Name |

2-benzylsulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c20-18(14-23(21,22)13-15-7-2-1-3-8-15)19-12-6-10-16-9-4-5-11-17(16)19/h1-5,7-9,11H,6,10,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLHFJDOCURBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CS(=O)(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the context of inhibiting lysyl oxidase (LOX) and voltage-gated sodium channels. This article reviews the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H17N1O2S1

- Molecular Weight : 299.38 g/mol

Inhibition of Lysyl Oxidase (LOX)

Lysyl oxidase is an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix, playing a critical role in tissue remodeling and fibrosis. Inhibitors of LOX are being investigated for their potential therapeutic applications in cancer metastasis and fibrotic diseases.

- Potency : Research indicates that modifications at the sulfonyl linker significantly affect LOX inhibition potency. For instance, compounds with cyclic alkyl or aryl groups attached to the sulfonyl linker show enhanced LOX inhibitory activity compared to their linear counterparts. The compound this compound has been shown to exhibit promising IC50 values in various studies .

| Compound | IC50 (μM) | Comments |

|---|---|---|

| This compound | 0.26 | Potent LOX inhibitor |

| Methanesulfonylphenyl sulfone | 0.26 | Reference for comparison |

Voltage-Gated Sodium Channel Inhibition

Voltage-gated sodium channels (Nav) are crucial for the propagation of action potentials in neurons and are implicated in various neurological disorders. Compounds that inhibit these channels can serve as therapeutic agents for pain management and epilepsy.

- Mechanism : The compound is believed to interact with specific binding sites on Nav channels, potentially leading to a reduction in excitability of neuronal cells. This interaction could provide insights into developing analgesics or anticonvulsants .

Study on LOX Inhibition

A study published in Nature Reviews Drug Discovery explored the structure-activity relationship (SAR) of various sulfonamide derivatives, including this compound. The findings highlighted that modifications at the benzene ring and sulfonamide moiety could enhance LOX inhibition significantly .

Study on Sodium Channel Blocking

In another study focusing on sodium channel blockers, researchers evaluated the efficacy of several derivatives against Nav 1.7 channels. The results indicated that compounds similar to this compound displayed significant blocking activity, suggesting their potential as therapeutic agents for neuropathic pain .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related ethanone derivatives:

Key Structural and Functional Insights

However, its electron-withdrawing nature may reduce membrane permeability, necessitating formulation optimization . Thio/Sulfinyl Groups (AR54, ): Thioethers (e.g., AR54) are prone to oxidative metabolism, whereas sulfonyl/sulfinyl groups (Target, ) offer greater stability . Methoxy/Isobutyl (): Methoxy groups enhance lipophilicity (logP), favoring blood-brain barrier penetration, while bulky isobutyl groups may hinder target binding .

Synthetic Accessibility: The target compound’s benzylsulfonyl group likely requires sulfonation of a benzylthio precursor, analogous to triazole-thioether sulfonation in . C–H activation methods () offer atom-economical routes for dihydroquinoline derivatives but may face regioselectivity challenges.

Sulfonyl-containing compounds (Target, ) typically exhibit higher melting points and crystallinity, impacting formulation .

Biological Relevance: AR54’s anti-prostate cancer activity highlights the dihydroquinoline scaffold’s pharmacological versatility . The target’s benzylsulfonyl group may confer selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases) or proteases.

Research Findings and Gaps

- Activity Data: No direct biological data exist for the target compound. Its efficacy must be inferred from analogs like AR54 and ibuprofen hybrids .

- Synthetic Challenges : Scalability of sulfonation steps (as in ) and regioselective C–H activation () require further optimization.

- Computational Predictions : Molecular docking studies could elucidate the benzylsulfonyl group’s interaction with biological targets, leveraging tools like SHELX for crystallographic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.